molecular formula C21H18O B077486 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- CAS No. 10419-28-0

2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl-

Cat. No.: B077486
CAS No.: 10419-28-0
M. Wt: 286.4 g/mol
InChI Key: FHPFDARTYIVMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- is a chemical compound that belongs to the class of flavonoids. It is also known as 3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran or DDP. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- is not fully understood. However, studies have shown that this compound exerts its biological effects through various pathways. For example, it has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes. Additionally, 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. In vivo studies have shown that 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- can reduce tumor growth in animal models, as well as improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- in lab experiments is its potential as a natural compound with various biological activities. This compound is relatively easy to synthesize and can be readily available for research purposes. However, one limitation of using this compound is its potential toxicity at high doses. Therefore, careful consideration should be taken when designing experiments involving this compound.

Future Directions

There are several future directions for research on 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl-. One direction is to further investigate its potential use as a neuroprotective agent. Studies have shown that this compound can improve cognitive function in animal models of neurodegenerative diseases, and further research is needed to determine its potential use in humans. Another direction is to investigate its potential use as a natural pesticide and plant growth regulator. This compound has been shown to exhibit activity against various pests and can potentially be used as an alternative to synthetic pesticides. Finally, research can be conducted to investigate the potential use of this compound as a food preservative and natural food colorant. Studies have shown that this compound can inhibit the growth of bacteria and fungi, and its potential use in food preservation can be explored. Additionally, its potential use as a natural food colorant can be investigated, as it has been shown to exhibit various colors depending on the pH of the solution.
Conclusion
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, as well as potential use as a neuroprotective agent, natural pesticide, and food preservative. Further research is needed to determine its potential use in humans and to investigate its potential as a natural food colorant.

Synthesis Methods

The synthesis of 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction yields a yellow crystalline product, which can be purified through recrystallization using an appropriate solvent. Other methods include the use of different aldehydes and ketones as reactants, as well as the use of different catalysts and solvents.

Scientific Research Applications

2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a neuroprotective agent, as well as its ability to modulate the immune system. In agriculture, 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been studied for its potential use as a plant growth regulator and as a natural pesticide. In the food industry, this compound has been studied for its potential use as a food preservative and as a natural food colorant.

Properties

10419-28-0

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

2,2-diphenyl-3,4-dihydrochromene

InChI

InChI=1S/C21H18O/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)22-21/h1-14H,15-16H2

InChI Key

FHPFDARTYIVMLC-UHFFFAOYSA-N

SMILES

C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4

10419-28-0

synonyms

3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran

Origin of Product

United States

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